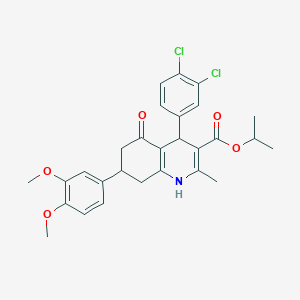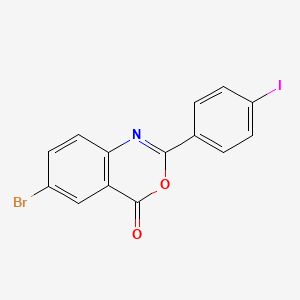![molecular formula C19H12N4O B11635371 10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)
10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-メチルフェニル)-9H-インデノ[1,2-d][1,2,4]トリアゾロ[1,5-a]ピリミジン-9-オンは、インデノ、トリアゾロ、ピリミジノン環がユニークに融合したヘテロ環式化合物です。
準備方法
合成経路と反応条件
10-(3-メチルフェニル)-9H-インデノ[1,2-d][1,2,4]トリアゾロ[1,5-a]ピリミジン-9-オンの合成は、通常、複数段階の反応を伴います。 一般的なアプローチの1つは、NaOCl、Pb(OAc)4、またはMnO2などの酸化剤を用いたN-(2-ピリジル)アミジンの酸化環化です 。 別の方法は、酢酸銅の存在下、アジニウム-N-イミンとニトリルを[3 + 2]環状付加反応によって反応させることです .
工業生産方法
この化合物の工業生産方法は、文献ではあまりよくわかっていません。 上記の合成経路のスケーラビリティは、反応効率と収率を高めるために、連続フロー反応器とマイクロ波支援合成を採用することで、工業用途に最適化できます。
化学反応の分析
反応の種類
10-(3-メチルフェニル)-9H-インデノ[1,2-d][1,2,4]トリアゾロ[1,5-a]ピリミジン-9-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、強力な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: 特にトリアゾール環とピリミジン環では、求電子置換反応と求核置換反応が一般的です。
一般的な試薬と条件
酸化剤: NaOCl、Pb(OAc)4、MnO2
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
置換試薬: ハロゲン、アルキル化剤
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は対応する酸化物の形成につながる可能性があり、置換反応はさまざまな官能基を分子に導入する可能性があります。
科学研究への応用
10-(3-メチルフェニル)-9H-インデノ[1,2-d][1,2,4]トリアゾロ[1,5-a]ピリミジン-9-オンには、いくつかの科学研究への応用があります。
科学的研究の応用
10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: It exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic properties.
作用機序
10-(3-メチルフェニル)-9H-インデノ[1,2-d][1,2,4]トリアゾロ[1,5-a]ピリミジン-9-オンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、CDK2阻害剤として、酵素の活性部位に結合し、サイクリンA2との相互作用を防ぎ、細胞周期進行を阻害し、がん細胞のアポトーシスを誘導します .
類似化合物との比較
類似化合物
ピラゾロ[3,4-d]ピリミジン: 同様の生物活性を持つ別のヘテロ環式化合物です.
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン: さまざまな薬理作用で知られています.
独自性
10-(3-メチルフェニル)-9H-インデノ[1,2-d][1,2,4]トリアゾロ[1,5-a]ピリミジン-9-オンは、融合環構造により、独特の電子特性と立体特性を付与するため、ユニークです。 この独自性は、創薬および開発のための貴重な足場となっています。
特性
分子式 |
C19H12N4O |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
10-(3-methylphenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one |
InChI |
InChI=1S/C19H12N4O/c1-11-5-4-6-12(9-11)17-15-16(22-19-20-10-21-23(17)19)13-7-2-3-8-14(13)18(15)24/h2-10H,1H3 |
InChIキー |
UDXGKNMPCPEICP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C3C(=NC4=NC=NN24)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635288.png)


![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)

![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide](/img/structure/B11635360.png)
![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635364.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)

![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
